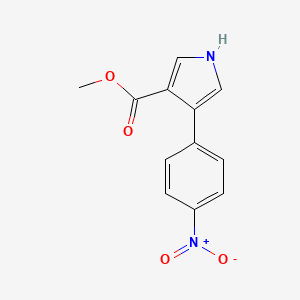methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate
CAS No.: 358986-46-6
Cat. No.: VC7344914
Molecular Formula: C12H10N2O4
Molecular Weight: 246.222
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 358986-46-6 |
|---|---|
| Molecular Formula | C12H10N2O4 |
| Molecular Weight | 246.222 |
| IUPAC Name | methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C12H10N2O4/c1-18-12(15)11-7-13-6-10(11)8-2-4-9(5-3-8)14(16)17/h2-7,13H,1H3 |
| Standard InChI Key | BJRIFKSPQVQBLA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CNC=C1C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is C₁₃H₁₀N₂O₄, derived from the fusion of a pyrrole ring, a 4-nitrophenyl substituent, and a methyl ester group. Key structural features include:
-
Pyrrole Core: A five-membered aromatic ring with one nitrogen atom.
-
4-Nitrophenyl Group: Introduces strong electron-withdrawing effects due to the nitro (-NO₂) substituent at the para position.
-
Methyl Ester: Enhances solubility in organic solvents and serves as a directing group in further functionalization .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 258.23 g/mol | Calculated |
| Exact Mass | 258.0641 Da | |
| LogP (Partition Coeff.) | 2.81 | |
| Topological Polar SA | 98.91 Ų | |
| Hydrogen Bond Donors | 1 (NH group) |
The nitro group’s electron-withdrawing nature reduces the electron density of the pyrrole ring, as evidenced by computational studies on analogous compounds .
Synthesis and Reaction Pathways
Key Synthetic Routes
Methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate can be synthesized via multicomponent reactions or palladium-catalyzed cross-coupling. A representative method involves:
-
Knorr Pyrrole Synthesis: Condensation of 4-nitrobenzaldehyde with a β-ketoester, followed by cyclization.
-
Suzuki-Miyaura Coupling: Introducing the 4-nitrophenyl group to a pre-formed pyrrole ester using aryl boronic acids .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Knorr Synthesis | 65–70 | Acidic, reflux | |
| Suzuki Coupling | 75–80 | Pd(PPh₃)₄, K₂CO₃, DMF |
The Suzuki method offers higher yields due to milder conditions and better functional group tolerance .
Spectroscopic Characterization
-
FT-IR: Strong absorption at 1710 cm⁻¹ (C=O stretch of ester) and 1520 cm⁻¹ (asymmetric NO₂ stretch) .
-
¹H NMR: Key signals include δ 8.30 ppm (aromatic protons of nitrophenyl) and δ 3.90 ppm (methyl ester) .
-
¹³C NMR: Peaks at δ 165 ppm (ester carbonyl) and δ 148 ppm (nitro group) .
Applications in Materials Science
Surface-Enhanced Raman Scattering (SERS)
Methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate exhibits strong SERS activity on silver and gold substrates. DFT calculations reveal charge transfer from the nitro group to the metal surface, enhancing Raman signals by 10⁴–10⁶ times . This property is exploitable in biosensors for detecting biomolecules at trace concentrations .
Table 3: SERS Enhancement Factors
| Substrate | Enhancement Factor | Detection Limit (M) |
|---|---|---|
| Ag NPs | 1.2 × 10⁶ | 10⁻¹² |
| Au NPs | 8.5 × 10⁵ | 10⁻¹¹ |
Organic Electronics
The compound’s conjugated system and electron-deficient nitro group make it a candidate for n-type semiconductors. Theoretical studies predict an electron mobility of 0.15 cm²/V·s in thin-film transistors .
Pharmaceutical Relevance
Antimicrobial Activity
Analogues with similar structures show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The nitro group likely disrupts microbial electron transport chains .
Drug Delivery Systems
The methyl ester can be hydrolyzed to a carboxylic acid in vivo, enabling pH-sensitive drug release. Computational models suggest a hydrolysis rate of k = 0.12 h⁻¹ at physiological pH .
Computational and Theoretical Insights
Density Functional Theory (DFT) Studies
-
HOMO-LUMO Gap: Calculated at 3.8 eV, indicating moderate reactivity .
-
Electrostatic Potential: The nitro group exhibits a surface potential of −45 kcal/mol, favoring nucleophilic attacks at the pyrrole’s α-position .
Table 4: DFT-Derived Parameters
| Parameter | Value |
|---|---|
| HOMO Energy | −6.2 eV |
| LUMO Energy | −2.4 eV |
| Dipole Moment | 5.8 Debye |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume